molecular formula C11H14N2O2 B13047856 (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile

(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile

Cat. No.: B13047856
M. Wt: 206.24 g/mol
InChI Key: MCOMMAJIGQDYEL-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is an organic compound with a unique structure that includes an amino group, a nitrile group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile typically involves the reaction of 2,6-dimethoxybenzaldehyde with a suitable amine and a nitrile source. One common method involves the use of a reductive amination reaction, where the aldehyde is first converted to an imine, followed by reduction to the corresponding amine. The nitrile group can be introduced using a cyanation reaction with reagents such as sodium cyanide or potassium cyanide under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are often used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds with various functional groups.

Scientific Research Applications

(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the nitrile group can participate in nucleophilic or electrophilic interactions. The dimethoxyphenyl group provides additional stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanol: Similar structure but with a hydroxyl group instead of a nitrile group.

    (3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness

(3S)-3-Amino-3-(2,6-dimethoxyphenyl)propanenitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of the amino and nitrile groups with the dimethoxyphenyl moiety provides a versatile scaffold for various applications in research and industry.

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

(3S)-3-amino-3-(2,6-dimethoxyphenyl)propanenitrile

InChI

InChI=1S/C11H14N2O2/c1-14-9-4-3-5-10(15-2)11(9)8(13)6-7-12/h3-5,8H,6,13H2,1-2H3/t8-/m0/s1

InChI Key

MCOMMAJIGQDYEL-QMMMGPOBSA-N

Isomeric SMILES

COC1=C(C(=CC=C1)OC)[C@H](CC#N)N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(CC#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.